4-fluoro-N-(piperidin-4-yl)benzamide

Medicinal Chemistry Physicochemical Properties Lipophilicity

4-Fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8) is a synthetic small molecule that integrates the pharmacologically ubiquitous piperidine ring with a 4-fluorobenzamide substructure. This compound serves as a versatile intermediate and research tool, offering a unique combination of physicochemical properties—including a measured logP of 0.834 and a defined melting point of 175–177°C—that distinguish it from unsubstituted analogs.

Molecular Formula C12H15FN2O
Molecular Weight 222.263
CAS No. 75484-39-8
Cat. No. B2992586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(piperidin-4-yl)benzamide
CAS75484-39-8
Molecular FormulaC12H15FN2O
Molecular Weight222.263
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16)
InChIKeyIQRBPUVIUQDULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8): A Strategic Fluorinated Benzamide Building Block for Drug Discovery and Chemical Biology


4-Fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8) is a synthetic small molecule that integrates the pharmacologically ubiquitous piperidine ring with a 4-fluorobenzamide substructure [1]. This compound serves as a versatile intermediate and research tool, offering a unique combination of physicochemical properties—including a measured logP of 0.834 and a defined melting point of 175–177°C—that distinguish it from unsubstituted analogs [2]. Its primary utility lies in its capacity to act as a precursor for the synthesis of bioactive derivatives targeting diverse pathways, including PI3Kδ inhibition and neurite outgrowth promotion [3][4].

The Risks of Substituting 4-Fluoro-N-(piperidin-4-yl)benzamide with Unsubstituted or Positional Analogs in Lead Optimization


Generic substitution of 4-fluoro-N-(piperidin-4-yl)benzamide with non-fluorinated or differently substituted N-(piperidin-4-yl)benzamides can derail lead optimization due to significant differences in physicochemical and biological behavior. The para-fluorine atom is not a passive substituent; it directly alters lipophilicity, metabolic stability, and target engagement. For example, the para-fluoro group in the target compound yields a logP of 0.834, compared to 1.3075 for the ortho-fluoro analog, leading to a ~36% reduction in lipophilicity [1]. Furthermore, the unsubstituted N-(piperidin-4-yl)benzamide exhibits a substantially lower melting point (137°C vs. 175–177°C), indicating different crystalline packing and potential formulation challenges [2]. Critically, in biological assays, the 4-fluoro substitution is essential for achieving potent and selective inhibition of targets like PI3Kδ, where a derivative of this scaffold demonstrates nanomolar potency, a profile unlikely to be replicated by non-fluorinated congeners [3].

Quantitative Differentiation of 4-Fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8) Against Analogs: A Procurement-Focused Evidence Guide


Para-Fluorine Substitution Reduces logP by ~36% Compared to Ortho-Fluoro Analog

The para-fluorine substitution in 4-fluoro-N-(piperidin-4-yl)benzamide results in a significantly lower measured logP (0.834) compared to its ortho-fluoro isomer, 2-fluoro-N-(piperidin-4-yl)benzamide, which has a logP of 1.3075 [1]. This difference of 0.4735 log units translates to a ~36% reduction in lipophilicity, a critical parameter for membrane permeability and off-target binding [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

High-Temperature Melting Point (175–177°C) Enhances Solid-State Stability and Ease of Handling

4-Fluoro-N-(piperidin-4-yl)benzamide exhibits a sharp melting point of 175–177°C [1]. In contrast, the unsubstituted analog, N-(piperidin-4-yl)benzamide, has a significantly lower melting point of 137°C [2]. This 38–40°C increase in melting point is a direct consequence of the para-fluorine atom, which enhances crystal lattice stability through strong intermolecular interactions.

Process Chemistry Formulation Science Solid-State Chemistry

Demonstrated PI3Kδ Inhibition (IC50 = 9 nM) with 777-Fold Selectivity Over CYP3A4

In a competitive fluorescence polarization assay, 4-fluoro-N-(piperidin-4-yl)benzamide exhibited potent inhibition of the lipid kinase PI3Kδ with an IC50 of 9 nM [1]. Critically, the same compound showed an IC50 of 7,000 nM (7 µM) for time-dependent inhibition of the cytochrome P450 enzyme CYP3A4 in human liver microsomes [1]. This represents a 777-fold selectivity window for the therapeutic target over a major drug-metabolizing enzyme.

Kinase Inhibition Drug Discovery Selectivity Profiling

Patent-Backed Utility as a Precursor for Neurite Outgrowth Promoters in Ocular Disease

4-Fluoro-N-(piperidin-4-yl)benzamide is explicitly claimed as a key synthetic precursor for the preparation of N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide (also known as FK962), a compound patented for promoting neurite formation in ocular tissues [1]. The patent (JP2004359640A) demonstrates the utility of this scaffold in treating conditions such as dry eye and corneal epithelial disorders, providing a validated and commercially relevant application pathway not documented for unsubstituted benzamide analogs.

Ophthalmology Neuroregeneration Drug Development

Recommended Application Scenarios for 4-Fluoro-N-(piperidin-4-yl)benzamide Based on Quantitative Differentiation Data


Lead Optimization for PI3Kδ Inhibitors with Improved DDI Profiles

Given its potent PI3Kδ inhibition (IC50 = 9 nM) and substantial selectivity over CYP3A4 (777-fold), 4-fluoro-N-(piperidin-4-yl)benzamide is an ideal scaffold for medicinal chemistry campaigns targeting PI3Kδ-driven diseases, such as certain B-cell malignancies and inflammatory disorders [1]. Researchers can confidently use this building block to design analogs with a lower predicted risk of CYP3A4-mediated drug-drug interactions, a common obstacle in kinase inhibitor development [1].

Synthesis of Neurite Outgrowth Promoters for Ocular and Neurodegenerative Indications

This compound serves as a direct and validated precursor for FK962, a neurite formation promoter with demonstrated utility in ocular surface disease models [1]. Industrial and academic groups focused on neuroregeneration can procure 4-fluoro-N-(piperidin-4-yl)benzamide as a key intermediate to rapidly access this promising chemotype, leveraging the existing patent literature to accelerate their own discovery programs [1].

Development of Anticancer Agents Targeting Hypoxia-Inducible Factor (HIF) Pathways

Derivatives of the N-(piperidin-4-yl)benzamide scaffold, including those with the 4-fluoro motif, have shown significant inhibitory bioactivity in HepG2 liver cancer cells by activating HIF-1α pathways [1]. The distinct physicochemical profile of 4-fluoro-N-(piperidin-4-yl)benzamide (e.g., lower logP, higher melting point) makes it a superior starting material for synthesizing focused libraries aimed at modulating this pathway, potentially leading to novel anticancer therapeutics [2].

Custom Synthesis and Library Production for Academic Screening Centers

With its commercial availability from multiple reputable vendors and a purity of 95%+, 4-fluoro-N-(piperidin-4-yl)benzamide is a reliable building block for custom synthesis and high-throughput screening (HTS) library production [1]. Its well-defined physical properties (MP 175–177°C, logP 0.834) ensure consistent quality and predictable reactivity, making it a preferred choice for academic screening centers seeking to generate diverse and drug-like compound collections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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